Product packaging for Fmoc-beta-(2-quinolyl)-Ala-OH(Cat. No.:CAS No. 214852-56-9)

Fmoc-beta-(2-quinolyl)-Ala-OH

Cat. No.: B613547
CAS No.: 214852-56-9
M. Wt: 438.48
InChI Key: IDOMHXAHHXHYMO-VWLOTQADSA-N
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Description

Fmoc-beta-(2-quinolyl)-Ala-OH, also known as this compound, is a useful research compound. Its molecular formula is C27H22N2O4 and its molecular weight is 438.48. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H22N2O4 B613547 Fmoc-beta-(2-quinolyl)-Ala-OH CAS No. 214852-56-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O4/c30-26(31)25(15-18-14-13-17-7-1-6-12-24(17)28-18)29-27(32)33-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOMHXAHHXHYMO-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301144620
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214852-56-9
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214852-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

General Overview and Academic Significance of Fluorenylmethoxycarbonyl Fmoc Protected Non Canonical Amino Acids

The fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). mdpi.com SPPS allows for the stepwise construction of peptide chains on a solid support, a process that relies on the temporary protection of the amino group of incoming amino acids to prevent unwanted side reactions. wikipedia.org The Fmoc group is favored for its base-labile nature, meaning it can be removed under mild basic conditions, typically with piperidine (B6355638), without affecting the acid-labile protecting groups often used for amino acid side chains. wikipedia.org This orthogonality is crucial for the successful synthesis of complex peptides. wikipedia.org

Non-canonical amino acids (ncAAs) are amino acids that are not one of the 20 common proteinogenic amino acids. mdpi.com Their incorporation into peptides allows for the creation of molecules with novel structures and functions. nih.govfrontiersin.org These modifications can enhance properties such as resistance to enzymatic degradation, improved stability, and unique biological activities. mdpi.comfrontiersin.org The use of Fmoc-protected ncAAs enables their seamless integration into peptides using standard SPPS protocols, expanding the chemical diversity and therapeutic potential of synthetic peptides. mdpi.comnih.gov

Positional and Structural Isomerism Within Quinolylalanine Derivatives

Quinolylalanine is an amino acid that contains a quinoline (B57606) ring system. The position of the nitrogen atom within this bicyclic aromatic structure, as well as the attachment point of the alanine (B10760859) side chain, gives rise to several positional isomers. Positional isomers are compounds that have the same molecular formula and functional groups but differ in the position of these groups on the carbon skeleton. libretexts.orgscience-revision.co.ukaakash.ac.in

Interactive Table: Isomers of Quinolylalanine

Isomer NamePosition of Alanine Side Chain
Fmoc-beta-(2-quinolyl)-Ala-OH2-position
Fmoc-3-(6-quinolyl)-DL-Ala-OH6-position
Fmoc-beta-(3-quinolyl)-Ala-OH3-position
Fmoc-beta-(4-quinolyl)-Ala-OH4-position
Fmoc-beta-(5-quinolyl)-Ala-OH5-position
Fmoc-beta-(7-quinolyl)-Ala-OH7-position
Fmoc-beta-(8-quinolyl)-Ala-OH8-position

Historical Context and Evolution of Fmoc Beta 2 Quinolyl Ala Oh As a Specialized Synthetic Building Block

Asymmetric Synthesis and Stereocontrol in Quinolylalanine Preparation

Stereocontrol is a fundamental aspect of organic synthesis, enabling the precise three-dimensional arrangement of atoms within a molecule. numberanalytics.com This control is particularly critical in the synthesis of complex, biologically active molecules like quinolylalanine derivatives, where specific stereoisomers are often required for desired activity. numberanalytics.com

Enantioselective Synthesis Strategies for Fmoc-beta-(2-quinolyl)-L-Ala-OH and Fmoc-beta-(2-quinolyl)-D-Ala-OH

The enantioselective synthesis of this compound can be achieved through various methods, including the use of chiral catalysts and auxiliaries. Asymmetric hydrogenation is a key technique for establishing the stereochemistry at the α-carbon. acs.org For instance, the synthesis of (S)-2-quinolylalanine has been accomplished via asymmetric hydrogenation. acs.org

A unified approach to the asymmetric synthesis of higher homologues of (3-quinolyl)-alanine has been developed, which can be adapted for the 2-quinolyl isomer. tandfonline.comtandfonline.com This protocol often involves a palladium-catalyzed Heck reaction. tandfonline.com The development of biocatalytic methods, using engineered enzymes like the β-subunit of tryptophan synthase (TrpB), also presents a promising avenue for the stereoselective synthesis of β-substituted amino acids. nih.gov

The table below summarizes key aspects of enantioselective synthesis strategies.

Table 1: Enantioselective Synthesis Strategies
Strategy Description Key Features
Asymmetric Hydrogenation Utilizes chiral rhodium or other transition metal catalysts to stereoselectively reduce a dehydroamino acid precursor. acs.org High enantioselectivity can be achieved. acs.org
Palladium-Catalyzed Heck Reaction Involves the coupling of an amino acid-derived vinyl unit with a bromoquinoline. tandfonline.com Offers good yield and optical purity. tandfonline.com
Enzymatic Synthesis Employs engineered enzymes, such as TrpB, for the synthesis of β-substituted amino acids. nih.gov Provides high stereochemical purity. nih.gov

Diastereoselective Approaches to Beta-Substituted Alpha-Amino Acids

The synthesis of β-substituted α-amino acids often requires the control of two adjacent stereocenters, presenting a significant synthetic challenge. researchgate.net Diastereoselective methods aim to control the relative stereochemistry of these centers.

One approach involves the Michael addition of chiral iminolactones to nitroalkenes, which can yield adducts with excellent diastereoselectivity. nih.gov Subsequent transformations can then furnish the desired β-substituted-α,γ-diaminobutyric acids. nih.gov Another strategy is the palladium-catalyzed diastereoselective C(sp3)-H alkynylation of α-amino acid precursors. researchgate.net

The table below outlines some diastereoselective approaches.

Table 2: Diastereoselective Synthesis Approaches
Approach Description Key Features
Michael Addition Addition of a chiral nucleophile to a nitroalkene to create new stereocenters. nih.gov Can achieve high diastereoselectivity (dr > 99:1). nih.gov
C-H Functionalization Palladium-catalyzed functionalization of a C(sp3)-H bond on the amino acid side chain. researchgate.net Allows for the direct installation of substituents with stereocontrol. researchgate.net
Organocatalysis Use of small organic molecules as catalysts to control the stereochemical outcome of reactions. rsc.org Bifunctional catalysts can promote anti-selective additions with high diastereo- and enantioselectivity. rsc.org

Solution-Phase Synthetic Routes for this compound

While solid-phase peptide synthesis (SPPS) is common, solution-phase synthesis remains a valuable method for preparing Fmoc-protected amino acids like this compound. tandfonline.comacs.orgresearchgate.net A typical solution-phase synthesis involves the reaction of β-(2-quinolyl)-alanine with Fmoc-Cl or Fmoc-OSu in the presence of a base. chemicalbook.com

A general procedure for the Fmoc protection of an amino acid in solution is as follows:

The amino acid is dissolved in an aqueous basic solution (e.g., 10% sodium carbonate). chemicalbook.com

A solution of Fmoc-Cl in an organic solvent (e.g., dioxane) is added gradually. chemicalbook.com

The reaction mixture is stirred at room temperature for several hours. chemicalbook.com

Work-up involves extraction and acidification to precipitate the Fmoc-protected amino acid, which is then isolated by filtration and can be further purified by recrystallization. chemicalbook.com

This method has been successfully applied to the synthesis of Fmoc-β-Ala-OH, yielding the product in high purity. chemicalbook.com

Optimization of Fmoc-Protection and Deprotection Protocols for Quinolylalanine

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used amine-protecting group in peptide synthesis. Its introduction and removal are critical steps that require optimization to minimize side reactions and ensure high yields.

Fmoc Protection: The protection of the amino group of quinolylalanine is typically achieved by reacting it with an Fmoc-reagent such as Fmoc-Cl or Fmoc-OSu. chemicalbook.com The use of Fmoc-OSu can sometimes lead to the formation of Fmoc-β-Ala-OH as an impurity through a Lossen-type rearrangement. nih.govresearchgate.net Therefore, careful selection of reagents and reaction conditions is crucial.

Fmoc Deprotection: Fmoc deprotection is typically accomplished using a secondary amine base, most commonly piperidine (B6355638) in DMF. nih.gov However, prolonged exposure to basic conditions can lead to side reactions. nih.gov Optimization strategies include:

Alternative Bases: Using milder bases like morpholine (B109124) or non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be beneficial for sensitive substrates. nih.gov

Reaction Conditions: Adjusting the concentration of the base and the reaction time can minimize side reactions like epimerization. nih.gov For instance, using lower concentrations of piperidine and shorter deprotection times has been shown to reduce epimerization of thioamides. nih.gov

Additives: The inclusion of scavengers in the deprotection cocktail can help trap the dibenzofulvene (DBF) byproduct and prevent side reactions. nih.gov

The table below compares different deprotection reagents.

Table 3: Comparison of Fmoc Deprotection Reagents
Reagent Concentration Advantages Disadvantages
Piperidine 20% in DMF Standard, effective deprotection. nih.gov Can cause side reactions like aspartimide formation. nih.gov
4-Methylpiperidine (4MP) 20% in DMF Good alternative with similar efficiency to piperidine. peptide.com
Piperazine (PZ) 10% in DMF Good alternative with potential safety advantages. nih.gov
DBU 2% in DMF Harsher, non-nucleophilic base, can reduce epimerization. nih.gov Does not scavenge the DBF byproduct. nih.gov

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to peptide synthesis to reduce the environmental impact of chemical processes. nih.govrsc.org Key areas of focus include the use of greener solvents and improving the atom economy of reactions. nih.gov

Traditional solvents used in peptide synthesis, such as DMF, NMP, and CH2Cl2, are hazardous. rsc.org Research has focused on finding more environmentally benign alternatives. researchgate.netrsc.org Solvents like propylene (B89431) carbonate have been shown to be effective replacements for both solution- and solid-phase peptide synthesis. researchgate.net

Other green chemistry strategies include:

In situ Fmoc Removal: Combining the coupling and deprotection steps can significantly reduce solvent consumption. peptide.com

Water-based Synthesis: Developing synthetic methods that can be performed in aqueous media is a major goal of green chemistry. organic-chemistry.org

Catalytic Methods: The use of catalytic amounts of reagents instead of stoichiometric quantities improves atom economy. nih.gov

Purity Assessment and Isolation Techniques in this compound Synthesis

Ensuring the purity of this compound is critical for its use in further applications, particularly in peptide synthesis. rsc.orgacs.orgnih.gov Impurities can interfere with subsequent reactions and lead to the formation of undesired byproducts. nih.gov

Purity Assessment: High-performance liquid chromatography (HPLC) is the primary method for assessing the purity of Fmoc-protected amino acids. It allows for the separation and quantification of the desired product and any impurities. Mass spectrometry (MS) is used to confirm the identity of the product and any detected impurities. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation and purity determination. chemicalbook.com

Isolation and Purification Techniques: Following synthesis, the crude product is typically isolated by precipitation and filtration. chemicalbook.com Further purification is often necessary to achieve the high purity required for peptide synthesis (>95-98%). wuxiapptec.comsigmaaldrich.com Common purification techniques include:

Recrystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a suitable solvent system and allowed to crystallize, leaving impurities in the mother liquor. chemicalbook.com

Column Chromatography: Silica gel column chromatography is used to separate the product from impurities based on their differential adsorption to the stationary phase. researchgate.net Reverse-phase chromatography is also employed, particularly for more polar compounds. researchgate.net

The table below summarizes common analytical and purification techniques.

Table 4: Purity Assessment and Isolation Techniques
Technique Purpose Description
HPLC Purity Assessment Separates components of a mixture for quantification.
Mass Spectrometry Identification Determines the molecular weight of the compound and its fragments. nih.gov
NMR Spectroscopy Structural Elucidation & Purity Provides detailed information about the molecular structure. chemicalbook.com
Recrystallization Purification Purifies solid compounds based on differences in solubility. chemicalbook.com
Column Chromatography Purification Separates compounds based on their affinity for a stationary phase. researchgate.net

Integration of this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the routine assembly of peptides. In this methodology, the N-terminal Fmoc group provides temporary protection of the amino function, which can be selectively removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). smolecule.com The carboxylic acid end of the molecule is activated to facilitate coupling to the free amine of the growing peptide chain, which is anchored to a solid support.

The integration of this building block follows the standard SPPS cycle:

Deprotection: Removal of the Fmoc group from the resin-bound peptide.

Activation and Coupling: Pre-activation of this compound and subsequent coupling to the newly liberated N-terminal amine.

Washing: Removal of excess reagents and by-products.

This iterative process allows for the precise incorporation of the quinolylalanine residue at any desired position within the peptide sequence.

The incorporation of this compound presents specific challenges due to the steric hindrance imposed by its bulky quinolyl side chain. This bulkiness can significantly impede the approach of the activated carboxyl group to the N-terminus of the peptide-resin, potentially leading to reduced coupling efficiency and incomplete reactions. smolecule.com Studies on the closely related Fmoc-3-(4-quinolyl)-L-Ala-OH have shown that coupling yields can be lower (85–90%) compared to sterically unencumbered amino acids like alanine (B10760859) (>98%). smolecule.com

To overcome these challenges and ensure complete acylation, several strategies are employed:

Optimized Coupling Reagents: Powerful uronium or phosphonium-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), are often used in conjunction with a base like N,N-diisopropylethylamine (DIPEA). smolecule.comnih.gov These reagents form highly reactive intermediates that can accelerate the coupling of sterically demanding residues.

Extended Reaction Times and Molar Excess: Increasing the coupling time (e.g., to 45-60 minutes or longer) and using a higher molar excess (3-5 equivalents) of the amino acid and coupling reagents can help drive the reaction to completion. smolecule.com

Microwave-Assisted SPPS: The application of microwave energy can enhance coupling efficiency by accelerating reaction kinetics and improving reagent diffusion within the solid support matrix. smolecule.com For sterically hindered residues, microwave-assisted coupling at controlled temperatures (e.g., 50°C) has been shown to improve incorporation rates. smolecule.com

Racemization is another critical concern during the activation step of any amino acid in peptide synthesis. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate, which can easily tautomerize, leading to a loss of stereochemical integrity. bachem.com While urethane-based protecting groups like Fmoc inherently suppress this pathway, racemization can still occur, particularly with prolonged activation times, elevated temperatures, or the use of strong bases. bachem.commdpi.com To minimize racemization when incorporating this compound, the following control measures are essential:

Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its more reactive analogue, 6-Cl-HOBt or Oxyma Pure®, to the coupling mixture can suppress racemization by minimizing the lifetime of the highly reactive oxazolone (B7731731) intermediate. highfine.com

Choice of Base: In cases with a high risk of racemization, using a weaker, more sterically hindered base such as collidine instead of DIPEA is recommended. bachem.comhighfine.com

Temperature Control: For particularly sensitive couplings, performing the reaction at a lower temperature can significantly reduce the rate of epimerization. nih.gov

ParameterStandard ConditionOptimized Condition for QuinolylalanineRationale
Coupling Reagent DIC/OxymaHATU/HBTU/COMUHigher reactivity to overcome steric hindrance. smolecule.combachem.com
Equivalents 1.5 - 3 eq3 - 5 eqDrives reaction to completion. smolecule.com
Coupling Time 20 - 30 min45 - 60+ min (or double coupling)Allows sufficient time for the sterically hindered reaction. smolecule.com
Racemization Suppressor HOBt/OxymaHOAt/OxymaMore effective suppression of racemization. highfine.com
Base DIPEA/NMMCollidine (if needed)Weaker base minimizes risk of epimerization. bachem.comhighfine.com
Temperature Room TemperatureRoom Temp or controlled (e.g., 50°C)Balances reaction rate and side reactions. smolecule.com

The Fmoc protecting group is the cornerstone of one of the most widely used orthogonal protection schemes in SPPS. Orthogonality refers to the use of multiple classes of protecting groups in a single synthesis, where each class can be removed by a specific chemical mechanism without affecting the others. This allows for the synthesis of complex peptides with branches, cycles, or post-translational modifications.

The standard Fmoc/tBu (tert-butyl) strategy exemplifies this principle:

Nα-Fmoc group: Labile to basic conditions (e.g., 20% piperidine in DMF), used for temporary protection of the N-terminus during chain elongation.

Side-chain protecting groups (e.g., tBu, Trt, Boc): Labile to acidic conditions (e.g., Trifluoroacetic acid, TFA), used for permanent protection of reactive side chains until the final cleavage step. nih.gov

This compound is fully compatible with this strategy. Its Fmoc group is removed at each step of peptide elongation, while the quinolyl side chain, being stable to both piperidine and TFA, requires no protection. This compatibility allows for its seamless integration alongside other amino acids bearing acid-labile side-chain protection.

Furthermore, its use can be extended to more complex orthogonal systems involving additional protecting groups, such as ivDde or Mtt, which are cleaved under discrete conditions (e.g., hydrazine (B178648) for ivDde), enabling site-specific modifications on the solid support. peptide.com

Protecting GroupChemical StructureCleavage ConditionUse Case in Synthesis with this compound
Fmoc Fluorenylmethyloxycarbonyl20% Piperidine/DMFTemporary Nα-protection of quinolylalanine and other residues.
tBu tert-Butyl~95% TFA"Permanent" side-chain protection (e.g., Asp, Glu, Ser, Thr, Tyr).
Trt TritylDilute TFA / Acetic Acid"Permanent" side-chain protection (e.g., Asn, Gln, His, Cys).
ivDde 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl~2-5% Hydrazine/DMFOrthogonal side-chain protection for on-resin cyclization or branching.
Mtt 4-MethyltritylHighly Diluted TFA / Acetic AcidOrthogonal side-chain protection, more acid-labile than Trt.

Coupling Efficiency and Racemization Control in Quinolylalanine Incorporation

Solution-Phase Peptide Coupling Strategies Utilizing this compound

While SPPS is dominant, solution-phase peptide synthesis remains a valuable method, particularly for large-scale production of shorter peptides or peptide fragments. This compound can also be utilized in these strategies. A key challenge in solution-phase synthesis is maintaining the solubility of the growing protected peptide chain, which can decrease as its length increases. sci-hub.se

In a typical solution-phase coupling, this compound would be activated and reacted with the N-terminally deprotected amino acid or peptide ester in a suitable organic solvent. The product must then be purified after each coupling and deprotection step, often via crystallization or chromatography. Common coupling methods include the use of carbodiimides like DCC or EDC, often with additives like HOBt to maintain chiral purity, or the formation of mixed anhydrides. bachem.comsci-hub.se

A patented method for producing Fmoc-beta-Ala-dipeptides in solution involves activating Fmoc-beta-Ala-OH with thionyl chloride and 1-hydroxybenzotriazole (HBTA) to form a reactive intermediate, which is then coupled to another amino acid in a buffered aqueous/organic system. google.com A similar strategy could be adapted for this compound, provided that solubility and side reactions are carefully managed.

Design and Synthesis of Peptidomimetics Incorporating the Quinolylalanine Moiety

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with enhanced therapeutic properties, such as increased metabolic stability, better bioavailability, and improved receptor selectivity. rsc.orgbohrium.com The incorporation of unnatural amino acids like beta-(2-quinolyl)-alanine is a powerful strategy in peptidomimetic design.

A primary goal in peptidomimetic design is to reduce the conformational flexibility inherent in short linear peptides. slideshare.net By locking the peptide into a specific bioactive conformation—the one it adopts when bound to its biological target—it is possible to significantly enhance binding affinity and specificity. nih.govnih.gov

The quinoline (B57606) moiety of beta-(2-quinolyl)-alanine is a large, rigid, and planar aromatic system. When incorporated into a peptide backbone, it acts as a significant conformational constraint. utexas.edu It restricts the rotation around adjacent single bonds and can influence the local secondary structure, potentially inducing turns or other defined folds. This pre-organization of the peptide backbone into a defined shape can create a stable scaffold, presenting other amino acid side chains in a precise orientation for optimal interaction with a receptor or enzyme active site. nih.govbakerlab.org

This compound is a beta-amino acid, meaning its amino group is attached to the beta-carbon relative to the carboxyl group. This is a fundamental departure from the alpha-amino acids that constitute natural proteins. Peptides constructed entirely from beta-amino acids are known as beta-peptides . These structures are highly resistant to degradation by proteases, which are enzymes that specifically recognize and cleave the peptide bonds of alpha-peptides. core.ac.uk Beta-peptides are known to fold into stable, predictable secondary structures, including various types of helices and sheets, that are distinct from those of alpha-peptides. nih.gov

The synthesis of beta-peptides can be readily accomplished using Fmoc-based SPPS, making this compound an ideal building block. nih.govnih.gov

Furthermore, this compound can be used to synthesize hybrid α/β-peptides , which contain a mixture of both alpha- and beta-amino acids. scilit.commdpi.com The judicious placement of one or more beta-amino acid residues within an alpha-peptide sequence can modulate its structure and dramatically increase its stability while preserving or enhancing its biological activity. rsc.orgbohrium.com The incorporation of the quinolylalanine residue would introduce both a change in backbone spacing and a potent conformational constraint, offering a dual strategy for designing novel peptidomimetics.

Conformational Restriction and Bioactive Peptide Scaffolding

Impact of this compound on Peptide Secondary and Tertiary Structure

The strategic incorporation of this compound, a non-proteinogenic amino acid, into peptide chains serves as a powerful tool for influencing their three-dimensional structures. The distinctive structural features of the β-alanine backbone and the bulky, aromatic quinolyl side chain impose significant conformational constraints, guiding the peptide to adopt specific secondary and tertiary structures. This is a critical aspect in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties like stability and receptor affinity. nih.govnih.gov

The extended backbone of a β-amino acid, having two carbons between the amino and carboxyl groups instead of one, fundamentally alters the local geometry of the peptide chain. nih.gov This modification can disrupt native secondary structures like α-helices but is instrumental in promoting the formation of novel, stable helical structures (such as 10- or 12-helices) and well-defined turns. nih.govexplorationpub.com The conformational preferences of β-alanine residues are often categorized by the torsion angle (μ) around the Cα-Cβ bond, with a gauche conformation (μ ≈ ±65°) promoting folded or turn-like structures and a trans conformation (μ ≈ ±165°) favoring extended chain arrangements. nih.gov

The quinolyl group attached to the β-carbon further restricts conformational freedom due to its size and planar nature. This large aromatic moiety can engage in several non-covalent interactions that stabilize folded peptide conformations:

π-π Stacking: The quinoline ring can stack with other aromatic residues (e.g., Phenylalanine, Tyrosine) within the peptide, providing a significant stabilizing force for a folded tertiary structure.

Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, creating intramolecular hydrogen bonds that lock the peptide backbone into specific secondary motifs like β-turns or helices.

Steric Hindrance: The bulk of the quinolyl group can sterically guide the peptide backbone, disfavoring certain unfolded states and promoting a more compact, ordered structure.

These combined effects make this compound a valuable building block for creating peptidomimetics with predictable and stable three-dimensional shapes. By controlling the peptide's conformation, researchers can design molecules that fit precisely into the binding sites of biological targets like enzymes or receptors, a key strategy in modern drug development. sigmaaldrich.comsmolecule.com

Table 1: Influence of β-Amino Acid Incorporation on Peptide Structure This table summarizes the general structural impact of incorporating β-amino acids, such as β-(2-quinolyl)-Ala, into a peptide sequence, based on established research findings.

Structural LevelImpact of β-Amino Acid IncorporationKey Driving Forces
Local Conformation Induces specific backbone torsion angles (gauche or trans). nih.govInherent flexibility of the -CβH2-CαH2- unit, influence of neighboring residues. nih.gov
Secondary Structure Promotes formation of β-turns and novel helical structures (e.g., 10/12 helices). nih.govexplorationpub.comExtended backbone length, potential for new hydrogen bonding patterns. nih.govnih.gov
Tertiary Structure Stabilizes compact, folded global structures.Intramolecular π-π stacking (with aromatic side chains), hydrogen bonding, steric effects.
Stability Increases resistance to enzymatic degradation (proteolysis). nih.govNon-natural backbone is not recognized by standard proteases.

Table 2: Research Findings on Conformational Effects of Modified Amino Acids This table presents specific findings from conformational studies on peptides containing modified amino acids, highlighting the methods used and the observed structural outcomes.

Modified Residue TypeStudy FocusTechniques UsedKey Conformational Findings
β-Alanine (general)Folding-unfolding behavior in short cyclic and acyclic peptides. nih.govX-ray Diffraction, NMR, FT-IR, CD, Theoretical CalculationsOverwhelming preference for folded gauche conformation in cyclic peptides and both extended trans and folded gauche in linear peptides. nih.gov
α,α-Disubstituted Amino AcidsInduction of helical conformations. uminho.ptComputational & Experimental StudiesKnown to restrict dihedral angles to favor the formation of α-helical and 3₁₀-helical structures. explorationpub.comuminho.pt
Quinolyl-bearing Amino AcidsInteraction with molecular targets. Biochemical Assays, Coordination ChemistryThe quinoline moiety's large aromatic surface enhances π-π stacking interactions and can interact with enzyme active sites.
Backbone ModificationsGeneration of conformationally constrained peptidomimetics. uminho.ptGeneral Synthetic & Analytical MethodsModifications like N-alkylation or backbone extension enhance metabolic stability and can induce defined structures. uminho.pt

Biomedical and Pharmacological Research Applications

Fmoc-beta-(2-quinolyl)-Ala-OH as a Precursor in Drug Discovery

This compound serves as a crucial starting material, or precursor, in the discovery of new drugs. nih.gov The Fmoc (fluorenylmethyloxycarbonyl) group is a protecting group for the amino function of the alanine (B10760859), which is essential for its use in solid-phase peptide synthesis. This process allows for the stepwise construction of peptides with a precisely defined sequence. The quinoline (B57606) moiety itself is a significant scaffold in drug discovery and development, known for a wide range of pharmacological activities. tubitak.gov.tr

The use of this compound enables the introduction of the quinolylalanine residue into peptide chains. This incorporation of an unnatural amino acid can confer unique properties to the resulting peptide, such as increased stability against enzymatic degradation, enhanced receptor affinity, and improved specificity. googleapis.com The synthesis of various quinoline derivatives has led to the discovery of potent inhibitors for various therapeutic targets. tubitak.gov.trnih.gov For example, research into Gonadotropin-Releasing Hormone (GnRH) antagonists has produced potent analogues by incorporating acetylated 3-quinolylalanine. researchgate.net

Combinatorial biosynthesis and precursor-directed biosynthesis are modern strategies that leverage the incorporation of non-native building blocks to create diverse libraries of natural product analogs for drug screening. nih.gov this compound is an ideal candidate for such approaches, offering a pathway to novel "unnatural" natural products with potentially valuable pharmaceutical properties. nih.gov

Rational Design of Therapeutics Featuring Quinolylalanine Side Chains

Rational drug design is an inventive process that develops new medications based on a detailed understanding of a biological target. wikipedia.org This approach often involves designing molecules that are complementary in shape and charge to a specific protein or enzyme to modulate its function. wikipedia.orgnih.gov The quinolylalanine side chain, with its rigid, aromatic, and heterocyclic structure, offers unique opportunities for rational therapeutic design. frontiersin.orgmdpi.com

By incorporating quinolylalanine into peptides or small molecules, chemists can fine-tune non-covalent interactions, such as aromatic stacking, which are critical at ligand-protein interfaces. nih.gov This strategy can lead to peptidomimetics—molecules that mimic the structure of natural peptides—with enhanced potency, selectivity, and stability. frontiersin.org The goal is to create molecules with improved pharmacological profiles, such as better bioavailability and reduced off-target effects. mdpi.com

Table 1: Strategies in Rational Design Utilizing Unnatural Amino Acids

Design Strategy Description Potential Advantage
Conformational Restriction Introducing rigid structures (e.g., quinoline) or creating cyclic peptides to reduce flexibility. frontiersin.org Enhanced selectivity, increased stability, and less toxicity. frontiersin.org
Side Chain Modification Replacing natural amino acid side chains with unnatural ones like quinolylalanine. To probe protein-ligand interactions and improve binding affinity. nih.gov
Backbone Modification Altering the peptide backbone, for instance, by introducing D-amino acids or peptoids. frontiersin.org Increased resistance to protease degradation. googleapis.com
Prodrug Approach Modifying a compound (e.g., through esterification) to improve properties like blood-brain barrier penetration. mdpi.com Enhanced delivery of the active drug to the target site. mdpi.com

Targeting Specific Protein-Ligand Interactions with Quinolylalanine Derivatives

The success of a drug often depends on its ability to bind with high affinity and specificity to its intended target. The quinoline group of quinolylalanine can engage in several types of non-covalent interactions that are crucial for molecular recognition at the protein-ligand interface. mdpi.com These interactions include:

π-π Stacking: The aromatic quinoline ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan in the target protein. These aromatic interactions are a major component of ligand-protein binding. nih.govnih.gov

Hydrophobic Interactions: The nonpolar surface of the quinoline ring can interact favorably with hydrophobic pockets on a protein's surface, which is a significant driving force for binding efficiency. nih.gov

Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, forming specific interactions with hydrogen bond donors on the protein.

A deep learning approach has been developed to design proteins that can target "neosurfaces," which are surfaces that form on a protein when a small molecule is bound to it. researchgate.net Quinolylalanine derivatives can be designed to specifically fit into these unique composite surfaces, allowing for highly selective targeting of protein-ligand complexes. researchgate.net This strategy is particularly promising for developing molecular glues or inhibitors of protein-protein interactions (PPIs), where a drug mimics the key interactions of a natural protein binding partner. researchgate.netbiorxiv.org

The incorporation of quinolylalanine into small molecules or peptides can effectively modulate the function of biological targets like enzymes and receptors.

Enzyme Inhibition: Quinoline-based compounds have been successfully developed as potent enzyme inhibitors. For instance, a series of synthesized quinoline derivatives were found to selectively inhibit phosphodiesterase type 5 (PDE5), an enzyme involved in the degradation of cGMP. nih.gov One such compound rescued memory defects in a mouse model of Alzheimer's disease. nih.gov The quinoline scaffold is central to the design of inhibitors for various enzymes, including those in the kynurenine (B1673888) pathway, which is implicated in neurodegenerative diseases. frontiersin.orgnih.gov Allosteric regulation, where a modulator binds to a site other than the active site, is another mechanism through which enzyme activity can be controlled, offering advantages like higher specificity. rsc.org The unique structure of quinolylalanine can be exploited to design such allosteric modulators.

Receptor Binding: The quinolylalanine side chain can also be used to design ligands that bind to specific receptors. In the development of somatostatin (B550006) analogs, replacing a tryptophan residue with 3-(3'-quinolyl)alanine resulted in peptides that were selective for SSTR1 and SSTR3 receptors. ub.edu Similarly, studies on chemokine receptors have shown that small molecules with a core pharmacophore can achieve high potency and efficacy. nih.gov Although a specific compound showed dual activity at CCR1 and CCR8 receptors, it did so by binding in opposite orientations, highlighting the subtle structural features that govern receptor interaction and the potential for quinolylalanine to fine-tune this binding. nih.gov

Research into Bioactivity of Quinolylalanine-Containing Peptides

Bioactive peptides are molecules that exert specific physiological effects. Incorporating unnatural amino acids like quinolylalanine is a key strategy to develop novel peptide-based therapeutics with enhanced properties. rsc.org Such peptides often exhibit improved stability against enzymatic breakdown and can be designed to have specific activities, such as antimicrobial, antihypertensive, or anticancer effects. nih.gov

Research has shown that peptides containing quinolylalanine can exhibit significant biological activity. For example:

Analogs of the luteinizing hormone-releasing hormone (LH-RH) containing D-(2-quinolyl)alanine have been synthesized and shown to have excellent affinity for LH-RH receptors. google.com

Metastin derivatives incorporating 2-quinolylalanine have been evaluated for their receptor binding activity. googleapis.com

In the search for potent gonadotropin-releasing hormone (GnRH) antagonists, peptides containing Ac-3-quinolylalanine were found to be potent analogues. researchgate.net

Table 2: Examples of Bioactive Peptides with Quinolylalanine

Peptide Class Modification Observed Bioactivity/Property Reference
LH-RH Analogues Inclusion of D-(2-quinolyl)alanine Excellent affinity with LH-RH receptors google.com
Somatostatin Analogues Replacement of Trp8 with 3-(3'-quinolyl)alanine Selective for SSTR1 and SSTR3 receptors ub.edu
GnRH Antagonists Inclusion of Ac-3-quinolylalanine Potent antagonistic activity researchgate.net
Metastin Derivatives Inclusion of 2-quinolylalanine Receptor binding activity studied googleapis.com

Development of Fluorescent Probes and Imaging Agents Utilizing Quinolylalanine Scaffolds

The intrinsic fluorescence of the quinoline ring system makes it an excellent scaffold for the development of fluorescent probes and molecular imaging agents. researchgate.net These tools are vital for visualizing and monitoring biological processes in real-time, both in cells and in living organisms. nih.gov The development of such agents is a key area of research, with applications in early disease detection and treatment monitoring. nih.govnih.gov

Quinoline-based probes have been designed for various specific applications:

A probe named ZS-C1 was developed to selectively monitor cysteine levels, which is a biomarker for glioblastoma, demonstrating the potential for early cancer diagnosis. nih.gov

A near-infrared (NIR) fluorescent probe, QM12, was synthesized based on a quinolinium scaffold to simultaneously image amyloid-beta aggregates and changes in mitochondrial pH, both of which are linked to Alzheimer's disease. nih.gov

The use of quinolylalanine allows for the site-specific incorporation of this fluorescent reporter into peptides. google.comgoogle.com This enables the creation of peptide-based imaging agents that can target specific cell surface receptors, such as integrins, which are often overexpressed in tumors. google.com These targeted agents can provide high-contrast images by accumulating at the site of disease while clearing rapidly from healthy tissue. nih.gov

Chemical Reactivity, Derivatization, and Functionalization Strategies

Intrinsic Chemical Reactivity of the Fmoc and Quinolyl Moieties in Fmoc-beta-(2-quinolyl)-Ala-OH

The chemical behavior of this compound is primarily dictated by the distinct properties of its two key functional components: the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the quinoline (B57606) ring system.

The Fmoc Group: The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS). wikipedia.org Its primary role is to temporarily block the N-terminus of the amino acid, preventing unwanted reactions during peptide chain elongation. lgcstandards.com The Fmoc group is stable under acidic conditions but is readily cleaved by treatment with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orglgcstandards.com This cleavage occurs through a β-elimination mechanism, generating dibenzofulvene and carbon dioxide as byproducts. chempep.com The characteristic UV absorbance of the dibenzofulvene-piperidine adduct allows for real-time monitoring of the deprotection step. wikipedia.orgchempep.com

The Quinolyl Moiety: The quinoline component, a fused heterocyclic aromatic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, imparts a distinct set of reactive properties. vedantu.com The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering the quinoline moiety basic in nature. vedantu.comecorfan.org This basicity allows it to react with acids to form salts. uop.edu.pk

The quinoline ring can undergo electrophilic substitution reactions, such as nitration and sulfonation, although these typically require vigorous conditions. vedantu.comuop.edu.pk Substitution generally occurs at the 5- and 8-positions of the benzene ring. uop.edu.pk The ring system is relatively resistant to oxidation but can be oxidized under strong conditions, potentially leading to the opening of the benzene ring. pharmaguideline.com Conversely, the pyridine ring can be reduced under various conditions. uop.edu.pkpharmaguideline.com The presence of the nitrogen atom makes the quinoline ring electron-deficient, which influences its reactivity.

Strategies for Functional Group Derivatization and Conjugation

The trifunctional nature of this compound, with its protected amine, free carboxylic acid, and quinoline ring, offers multiple avenues for derivatization and conjugation. These strategies are fundamental to its use in constructing more complex molecules, particularly peptides and peptide conjugates.

Solid-Phase Peptide Synthesis (SPPS): The primary application of this compound is as a building block in Fmoc-based SPPS. lgcstandards.com In this methodology, the free carboxyl group is activated, often using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N-[(1H-Benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide (HBTU), to facilitate amide bond formation with the free amino group of a resin-bound peptide chain. chempep.commdpi.com Following the coupling step, the Fmoc group is removed with piperidine to expose the N-terminal amine for the next coupling cycle. lgcstandards.com This iterative process allows for the stepwise assembly of a peptide sequence containing the quinolylalanine residue.

Derivatization of the Carboxylic Acid: The carboxylic acid functionality can be modified through various esterification or amidation reactions. For instance, it can be converted to an ester to modulate solubility or to a different amide for specific applications beyond standard peptide synthesis.

Functionalization of the Quinoline Ring: The quinoline moiety itself can be a target for further functionalization, although this is less common in the context of standard peptide synthesis. The nitrogen atom can be alkylated to form quaternary salts. pharmaguideline.com Electrophilic substitution on the benzene ring portion of the quinoline system could introduce additional functional groups, provided the reaction conditions are compatible with the rest of the molecule.

Conjugation Strategies: Fmoc-amino acids are widely used in the synthesis of peptide conjugates. researchgate.netgenscript.com Once incorporated into a peptide, the quinolylalanine residue can serve as a point of attachment for other molecules. For example, if a peptide containing quinolylalanine is synthesized, the unique properties of the quinoline ring could be exploited for specific interactions or further chemical modification. Techniques like click chemistry, amide bond formation, and thiol-maleimide chemistry are common methods for conjugating peptides to other molecules like fluorophores, drugs, or oligonucleotides. mdpi.comabyntek.com

Below is an interactive table summarizing common derivatization and conjugation strategies:

Post-Synthetic Chemical Modification of Peptides Containing Quinolylalanine

After a peptide containing a quinolylalanine residue has been synthesized and cleaved from the solid support, the quinoline moiety offers a unique handle for further chemical manipulation. This post-synthetic modification (PSM) can introduce novel functionalities and properties to the peptide. abyntek.compeptide.combachem.com

PSM strategies could target the quinoline ring system. For example, the nitrogen atom of the quinoline can be quaternized through alkylation. pharmaguideline.com It is also conceivable that metal-catalyzed cross-coupling reactions could be employed to functionalize the quinoline ring, a common strategy in heterocyclic chemistry.

Furthermore, the unique electronic and steric environment of the quinolylalanine residue might influence the reactivity of neighboring amino acid side chains, potentially enabling site-selective modifications. The development of chemoselective reactions that specifically target the quinoline ring in the presence of other reactive amino acid side chains is an area of active research. nih.govacs.org For instance, reactions that are catalyzed by the specific environment of the quinoline ring could be envisioned.

The table below outlines potential post-synthetic modification strategies for peptides containing quinolylalanine:

Ligand Design and Metal Chelation Properties of Quinolylalanine Derivatives

The quinoline scaffold is a well-known privileged structure in medicinal chemistry and coordination chemistry due to its ability to coordinate with metal ions. mdpi.commdpi.com The nitrogen atom of the pyridine ring and potentially other nearby donor atoms can act as ligands, forming stable complexes with various metals. mdpi.com

When incorporated into a peptide sequence, the quinolylalanine residue can impart metal-chelating properties to the resulting peptide. researchgate.netnih.gov The design of such peptides allows for the precise positioning of the quinoline moiety within a defined three-dimensional structure, potentially leading to highly selective and high-affinity metal-binding agents. mdpi.com The specific coordination geometry and the nature of the metal ion will depend on the peptide sequence and the conformational constraints imposed by the peptide backbone.

Derivatives of 8-hydroxyquinoline (B1678124) are particularly well-known for their strong metal-chelating abilities and have been explored for various medicinal applications. researchgate.net While this compound does not possess this specific substitution pattern, the fundamental ability of the quinoline nitrogen to coordinate with metals remains. The design of novel quinoline derivatives for specific applications, including as anticancer agents, often relies on optimizing their interaction with biological targets, which can include metalloenzymes. mdpi.comnih.gov

The development of quinolylalanine-containing peptides as custom-designed ligands for specific metal ions is a promising area of research with potential applications in catalysis, diagnostics, and therapeutics. nih.gov

The following table summarizes the potential of quinolylalanine derivatives in ligand design and metal chelation:

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry for Structural Confirmation and Purity Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural confirmation of Fmoc-beta-(2-quinolyl)-Ala-OH. This technique provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition with a high degree of confidence. The molecular weight of this compound is 438.48 g/mol , corresponding to the molecular formula C27H22N2O4. glpbio.comchemsrc.com HRMS analysis, often coupled with liquid chromatography (LC-MS), can confirm this exact mass, thereby verifying the compound's identity. reading.ac.uk

Beyond structural confirmation, HRMS is crucial for purity analysis. It can detect and identify impurities, even at trace levels. nih.gov The high mass accuracy of HRMS allows for the confident assignment of molecular formulas to impurity peaks, facilitating their identification. This is particularly important for detecting process-related impurities or degradation products that may have formed during synthesis or storage. reading.ac.uk The use of electrospray ionization (ESI) as a soft ionization technique in conjunction with MS allows for the analysis of the intact derivatized amino acid. nih.govacs.org

PropertyValueSource
CAS Number 214852-56-9 glpbio.comchemsrc.com
Molecular Formula C27H22N2O4 glpbio.comchemsrc.com
Molecular Weight 438.48 g/mol glpbio.com
Exact Mass 438.15800 chemsrc.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and conformation of this compound. reading.ac.uk A variety of NMR experiments, including one-dimensional (1D) and two-dimensional (2D) techniques, are utilized to fully characterize the molecule. nih.gov

¹³C NMR (Carbon-13 NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the number and types of carbon atoms present. chemicalbook.comsigmaaldrich.com

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the complete molecular structure. COSY experiments identify protons that are coupled to each other, helping to establish the connectivity of the proton network. HSQC experiments correlate protons with their directly attached carbon atoms, providing definitive assignments for both the ¹H and ¹³C spectra. These techniques are crucial for unambiguously assigning all the signals and confirming the connectivity of the quinolyl group to the beta-carbon of the alanine (B10760859) moiety. nih.gov

Illustrative ¹H and ¹³C NMR Data for a Related Compound (Fmoc-Ala-OH)

Assignment ¹H Shift (ppm) ¹³C Shift (ppm) (Illustrative)
Alanine CH4.303~50
Alanine CH₃1.301~18
Fmoc CH4.237~47
Fmoc CH₂4.033~67
Fmoc Aromatic CH7.35 - 7.90~120, 125, 127, 128, 141, 144
Carboxyl C=O-~176
Urethane C=O-~156

Note: The table above is based on data for Fmoc-Ala-OH and is for illustrative purposes only. chemicalbook.comchemicalbook.comsigmaaldrich.com The actual chemical shifts for this compound will differ due to the presence of the quinolyl group.

The stereochemistry of the chiral center in this compound is a critical quality attribute. NMR spectroscopy, in conjunction with chiral derivatizing agents, can be used to determine the enantiomeric purity and assign the absolute configuration of the amino acid derivative. nih.gov The Mosher method is a well-established technique for determining the absolute stereochemistry of chiral molecules by NMR. usm.edu This involves reacting the amino acid with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomers. usm.edu The resulting diastereomers will exhibit distinct NMR signals, particularly for protons and carbons near the chiral center, allowing for the determination of the enantiomeric excess and the assignment of the absolute configuration. nih.govusm.edu While direct application to this compound is not detailed in the search results, the principle is widely applicable to chiral amino acids. tamu.edu

1H, 13C, and 2D NMR Techniques for this compound

Chromatographic Purity Profiling and Impurity Identification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for assessing the purity of this compound and identifying any potential impurities. google.comcreative-proteomics.com These methods separate the main compound from related substances, allowing for their detection and quantification. google.com

A known issue in the synthesis of Fmoc-amino acids is the potential for contamination with beta-alanine (B559535) (β-Ala) related impurities. nih.govresearchgate.net These impurities can arise from the rearrangement of reagents used in the Fmoc protection step, leading to the formation of Fmoc-β-Ala-OH or dipeptides like Fmoc-β-Ala-amino acid-OH. nih.govnih.gov The presence of these impurities is problematic as they can be incorporated into peptides during synthesis, leading to deletion or insertion sequences. sigmaaldrich.commerck-lifescience.com.tw HPLC methods are specifically developed to separate these β-alanine-related impurities from the target Fmoc-amino acid, ensuring their levels are controlled within acceptable limits. nih.govresearchgate.net

Developing a robust HPLC method for the quality control of this compound involves optimizing several parameters to achieve efficient separation of the main component from all potential impurities. google.comnih.gov This includes the choice of a suitable stationary phase (e.g., C18 reversed-phase column), mobile phase composition (often a gradient of acetonitrile (B52724) and water with an additive like trifluoroacetic acid), flow rate, and detection wavelength (typically UV detection at 220 nm or 265 nm). google.comresearchgate.net The method should be validated for specificity, linearity, accuracy, and precision to ensure reliable and reproducible results. nih.gov Furthermore, chiral HPLC methods using polysaccharide-based chiral stationary phases can be employed to determine the enantiomeric purity of the final product. phenomenex.comsigmaaldrich.comcat-online.com

Typical HPLC Method Parameters for Fmoc-Amino Acid Analysis

Parameter Typical Condition Source
Column Reversed-phase C18 researchgate.netfrontiersin.org
Mobile Phase A 0.1% Trifluoroacetic acid in Water google.comrsc.org
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile google.comrsc.org
Elution Gradient google.comresearchgate.net
Flow Rate 1.0 mL/min google.comphenomenex.com
Detection UV at 220 nm or 265 nm google.comresearchgate.net
Column Temperature Ambient or controlled google.comchemdad.com

Detection and Quantification of Beta-Alanine-Related Impurities in Fmoc-Amino Acid Derivatives

X-ray Crystallography for Solid-State Structural Elucidation of Quinolylalanine Compounds

X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. This methodology provides invaluable insights into the conformation, stereochemistry, and intermolecular interactions that govern the packing of molecules in a crystal lattice. While a specific single-crystal X-ray structure for this compound is not publicly documented, analysis of closely related quinolylalanine derivatives provides a clear framework for understanding the structural characteristics of this class of compounds.

Detailed crystallographic studies have been performed on metal complexes of quinolylalanine, offering a window into its conformational preferences and coordination behavior. A notable example is the investigation of a Nickel(II) Schiff base complex incorporating (R)-3-(2-quinolyl)alanine. acs.org The stereochemistry of such complexes is typically assigned by comparing their spectroscopic and optical properties with those of analogous compounds whose structures have been unequivocally determined by X-ray diffraction. acs.org

In a related, structurally characterized Ni(II) complex, several unique features were observed that illuminate the solid-state behavior of these systems. The analysis revealed a nearly perfect planar coordination of the nickel ion by three nitrogen atoms and one oxygen atom. acs.org However, the associated chelate rings exhibited significant puckering out of this coordination plane. This puckering is not random; the rings are distorted in a specific, alternating pattern, with one ring puckered above the plane and the next puckered below. acs.org This chiral puckering is induced by the helical chirality of a bisnaphthyl moiety within the chiral auxiliary used for the synthesis. acs.org

This detailed structural information reveals a distinctive mode of stereocontrol. The conformation of the chelate rings, dictated by the chiral auxiliary, forces the substituent of the amino acid to orient in a specific direction to minimize repulsive steric interactions. acs.org This indirect method of asymmetric induction is a key feature identified through crystallographic analysis. acs.org The study highlights the absence of direct stereochemical contacts between the chiral auxiliary's frame and the amino acid residue itself, with the stereocontrol being mediated through the puckered ring system. acs.org

The crystallographic data for a representative Ni(II) complex of a related amino acid, which serves as a model for the quinolylalanine system, reveals key structural parameters that define its solid-state conformation.

Table 1: Key Crystallographic and Structural Features of a Model Ni(II)-Amino Acid Schiff Base Complex

ParameterObservation
Coordination Geometry Nearly perfect coplanar coordination to Ni(II)
Coordinating Atoms Three nitrogen atoms, one oxygen atom
Chelate Ring A Puckering Puckered up above the coordination plane
Chelate Ring A Torsion Angle 36.10° (N–Ni–N–CH₂)
Chelate Ring B Puckering Puckered down out of the coordination plane
Chelate Ring B Torsion Angle -30.19° (N–Ni–N–-C)
Chelate Ring C Puckering Puckered up above the coordination plane
Mode of Asymmetric Induction Indirect, via chiral puckering of chelate rings

Data derived from a closely related (R)-4-Cl-Phe Ni(II) complex, which serves as a structural model for the quinolylalanine complexes. acs.org

This detailed structural elucidation, made possible by X-ray crystallography, is crucial for understanding the steric and electronic properties of quinolylalanine-containing molecules and for the rational design of peptides, catalysts, and other advanced materials incorporating this unique amino acid.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on the Electronic Structure and Reactivity of Fmoc-beta-(2-quinolyl)-Ala-OH

Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule, which in turn dictate its reactivity and interactions. For a molecule such as this compound, these methods can elucidate the distribution of electrons, the energies of molecular orbitals, and the electrostatic potential.

Detailed research findings from quantum chemical studies, such as those employing Density Functional Theory (DFT) or Hartree-Fock methods, provide quantitative descriptors of molecular structure and energy. researchgate.net For instance, calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, offering an approximation of the molecule's reactivity; a smaller gap generally implies higher reactivity.

Furthermore, these calculations can map the electrostatic potential onto the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other molecules, such as biological receptors or reagents. In one study, quantum chemical descriptors were used to develop Quantitative Structure-Activity Relationship (QSAR) models, which correlate a molecule's structural features with its biological activity. researchgate.net

| Optimized Geometry | Predicts the most stable three-dimensional structure, including bond lengths and angles. |

Molecular Dynamics Simulations of Quinolylalanine-Containing Peptides and Their Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For peptides incorporating quinolylalanine, MD simulations provide a dynamic view of their conformational behavior, stability, and interactions with their environment, such as a solvent or a biological membrane. nih.govkyoto-u.ac.jp

The process involves creating a computational model of the peptide within a simulated environment (e.g., a box of water molecules). nih.gov The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the system's evolution. These simulations can run for nanoseconds to microseconds, tracking the trajectory of every atom. mdpi.comnih.gov

MD simulations are invaluable for assessing the structural stability of peptides. mdpi.com Key parameters like the root-mean-square deviation (RMSD) can be monitored over time to see if the peptide maintains a stable fold or undergoes significant conformational changes. mdpi.com Similarly, the root-mean-square fluctuation (RMSF) can identify which parts of the peptide are flexible or rigid. mdpi.com Such simulations have been used to study how the incorporation of unnatural amino acids affects peptide helicity and their ability to penetrate cell membranes. kyoto-u.ac.jp

Table 2: Key Parameters in Molecular Dynamics Simulations of a Quinolylalanine Peptide

Parameter/Analysis Information Gained
Force Field (e.g., CHARMM, AMBER) Defines the potential energy of the system, governing atomic interactions. nih.gov
Simulation Time (e.g., 100 ns) The duration of the simulation, which determines the timescale of observable events. nih.gov
Root-Mean-Square Deviation (RMSD) Measures the average deviation of the peptide's backbone atoms from a reference structure, indicating structural stability. mdpi.com
Root-Mean-Square Fluctuation (RMSF) Reveals the fluctuation of individual residues, highlighting flexible or rigid regions of the peptide. mdpi.com
Solvent Accessible Surface Area (SASA) Calculates the surface area of the peptide exposed to the solvent, providing insights into hydrophobic core formation.

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds, which are crucial for maintaining secondary structure. |

In Silico Prediction of Conformational Preferences and Molecular Interactions of Quinolylalanine Scaffolds

The incorporation of a bulky, aromatic side chain like quinolylalanine can significantly influence a peptide's conformational preferences. In silico methods are used to predict these preferences, which is essential for designing peptides with specific three-dimensional structures and functions. nih.gov

These predictions often begin with building a model of the peptide and then exploring its potential energy surface using various computational techniques. Molecular dynamics simulations, as described previously, are a primary tool for sampling a wide range of conformations the peptide can adopt in solution. nih.gov By analyzing the simulation trajectory, researchers can identify the most frequently occurring and energetically favorable conformations.

Other methods, such as Monte Carlo simulations, can also be used to explore conformational space. These computational approaches help elucidate how the quinolylalanine residue interacts with other residues in the peptide sequence, for example, through stacking interactions between aromatic rings or specific hydrogen bonds. This understanding is critical for designing structured peptides, such as alpha-helices or beta-sheets, where the quinolyl side chain might play a key role in stabilizing the desired fold. kyoto-u.ac.jp The accurate prediction of binding sites on proteins is a key application of these conformational studies. nih.gov

Virtual Screening and Docking Studies for Drug Design Utilizing Quinolylalanine Derivatives

Virtual screening and molecular docking are powerful computational techniques in modern drug discovery that allow for the rapid screening of large libraries of compounds to identify potential drug candidates. jddtonline.infolongdom.org Quinolylalanine derivatives can be evaluated as potential ligands for various protein targets using these methods. mdpi.com

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor's binding site to form a stable complex. longdom.org The process involves placing the ligand (e.g., a quinolylalanine derivative) into the binding pocket of a target protein whose 3D structure is known. A scoring function then estimates the binding affinity, with lower scores typically indicating a more favorable interaction.

This approach is central to structure-based drug design. nih.gov In a notable example, a massive in silico screen of over 10 million compounds was performed by computationally docking them onto the crystal structure of the chaperone protein SurA. researchgate.net This large-scale virtual screening successfully identified Fmoc-β-(2-quinolyl)-D-alanine as a compound that binds to the putative client-binding site of SurA, a finding that was later confirmed experimentally. researchgate.net

Virtual screening can filter vast chemical libraries down to a manageable number of promising hits for further experimental testing, significantly accelerating the early phase of drug discovery. mdpi.comnih.gov

Table 3: Workflow for Virtual Screening and Docking of Quinolylalanine Derivatives | Step | Description | Tools/Methods | | --- | --- | --- | | 1. Target Preparation | The 3D structure of the target protein is obtained (e.g., from the Protein Data Bank) and prepared for docking (e.g., adding hydrogens, assigning charges). | Discovery Studio, AutoDock Tools mdpi.com | | 2. Ligand Library Preparation | A library of compounds, including quinolylalanine derivatives, is prepared. This involves generating 3D conformations for each molecule. | PubChem, ZINC databases nih.govlongdom.org | | 3. Virtual Screening/Docking | The ligand library is computationally docked into the target's binding site. | AutoDock, Schrödinger Maestro mdpi.comnih.gov | | 4. Scoring and Ranking | Ligands are ranked based on their predicted binding affinity (docking score). | Scoring Functions (e.g., fitness score) chemrevlett.com | | 5. Hit Selection and Filtering | Top-ranked compounds are selected. They may be further filtered based on properties like drug-likeness (e.g., Lipinski's rule of five) and ADME (Absorption, Distribution, Metabolism, Excretion) predictions. nih.govchemrevlett.com | | 6. Experimental Validation | The most promising candidates ("hits") are acquired or synthesized for experimental binding and activity assays. | Fluorescence Anisotropy, etc. researchgate.net |

Table of Mentioned Compounds

Compound Name
This compound
Fmoc-β-(2-quinolyl)-D-alanine
Fmoc-L-tryptophan
Fmoc-L-phenylalanine
Fmoc-L-tyrosine
Fmoc-Ala-OH
Fmoc-beta-Ala-Ala-OH
Fmoc-Arg(Pbf)-OH
Fmoc-beta-Ala-OH
Fmoc-beta-Ala-Arg(Pbf)-OH

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways for More Complex Quinolylalanine Analogues

The development of new synthetic methodologies is crucial for expanding the chemical space accessible from Fmoc-beta-(2-quinolyl)-Ala-OH. Researchers are actively pursuing innovative strategies to create more complex quinolylalanine analogues with tailored properties.

One promising approach involves the palladium-catalyzed Heck reaction. A recently developed protocol utilizes this reaction to couple an amino acid-derived vinyl unit with 3-bromoquinoline, providing access to higher homologues of (3-quinolyl)-alanine with good yield and optical purity. tandfonline.com This method opens the door to a wider range of quinolylalanine derivatives with varied side-chain lengths and functionalities.

Furthermore, inspiration can be drawn from the synthesis of other heterocyclic amino acids. For instance, the synthesis of oxazolyl alanine (B10760859) and homoalanine from aspartic and glutamic acid precursors showcases a pathway that could be adapted for quinolylalanine analogues. d-nb.info Such strategies, which often involve the cyclization and subsequent modification of readily available starting materials, could lead to the efficient production of a diverse library of quinolylalanine derivatives. The development of parallel synthesis approaches, similar to those used for creating libraries of C-4 heteroaromatic kainoid analogues, could also significantly accelerate the discovery of novel quinolylalanine-based compounds with interesting biological activities. nih.gov

These advanced synthetic methods are not only aimed at creating diversity but also at achieving stereospecificity, which is critical for biological applications. The ability to precisely control the stereochemistry of these complex analogues will be a key factor in their successful application in drug discovery and materials science.

Expanding the Scope of Peptide and Peptidomimetic Applications of this compound

The incorporation of this compound into peptides and peptidomimetics offers a powerful strategy to enhance their biological activity, stability, and conformational properties. The quinoline (B57606) group can participate in π-π stacking interactions, which are crucial for molecular recognition and binding to biological targets.

The use of quinolylalanine in peptidomimetic research is already established, with commercially available analogues being utilized for such studies. d-nb.info The introduction of this unnatural amino acid can induce specific secondary structures, such as turns and helices, which can mimic the bioactive conformations of natural peptides. For example, the design of conformationally constrained analogues of biologically active peptides has been shown to lead to more potent and selective compounds. rsc.org

Future research will likely focus on incorporating quinolylalanine into a broader range of peptide scaffolds to modulate their function. This includes the design of novel gonadotropin-releasing hormone (GnRH) antagonists, where the introduction of unnatural amino acids has been a successful strategy to improve potency and duration of action. researchgate.netresearchgate.net The unique electronic and steric properties of the quinoline ring can be exploited to fine-tune the binding affinity and selectivity of these peptides for their receptors.

Moreover, the development of peptidomimetics containing quinolylalanine is an active area of investigation. These non-peptidic scaffolds can overcome the limitations of traditional peptide drugs, such as poor metabolic stability and low oral bioavailability. By incorporating the quinoline moiety into these structures, researchers aim to create a new generation of drugs with improved pharmacokinetic properties.

Development of Advanced Functional Materials Utilizing Quinolylalanine Scaffolds

The quinoline scaffold's inherent properties, including its rigidity, planarity, and potential for metal coordination, make it an attractive component for the design of advanced functional materials. wiley.com The incorporation of this compound into polymers and other macromolecular architectures can lead to materials with unique optical, electronic, and self-assembly characteristics.

One area of interest is the development of biocompatible scaffolds for tissue engineering. camarerolab.comuminho.pt By incorporating quinolylalanine into peptide-based hydrogels or electrospun nanofibers, it may be possible to create materials that mimic the extracellular matrix and promote cell adhesion, proliferation, and differentiation. mdpi.com The ability to tailor the surface properties and mechanical strength of these materials by modifying the quinoline ring could lead to scaffolds optimized for specific tissue regeneration applications.

Furthermore, the quinoline moiety's ability to coordinate with metal ions opens up possibilities for creating novel catalytic and sensing materials. smolecule.com For instance, quinolylalanine-containing polymers could be used to create selective metal-ion sensors or catalysts for a variety of chemical transformations. The development of such materials is at the forefront of materials science, with potential applications in environmental remediation, chemical synthesis, and diagnostics. wiley.com

The self-assembly of quinolylalanine-containing peptides and peptidomimetics is another exciting research direction. The π-π stacking interactions between the quinoline rings can drive the formation of well-defined nanostructures, such as nanotubes, nanofibers, and vesicles. These self-assembled materials could find applications in drug delivery, nanoelectronics, and as templates for the synthesis of other nanomaterials.

Emerging Therapeutic and Diagnostic Applications of Quinolylalanine-Containing Compounds

The unique structural and chemical properties of the quinoline ring make it a valuable pharmacophore in drug discovery. Quinolylalanine-containing compounds are being explored for a range of therapeutic and diagnostic applications, from cancer treatment to neurodegenerative diseases.

In the realm of therapeutics, the ability of the quinoline moiety to intercalate into DNA and inhibit topoisomerase enzymes has long been recognized. This has led to the development of numerous quinoline-based anticancer agents. The incorporation of quinolylalanine into peptides could offer a strategy for targeted delivery of these cytotoxic agents to cancer cells, thereby reducing side effects. smolecule.com Metal complexes of quinolylalanine-containing ligands are also being investigated as potential anticancer drugs, with some showing promising activity. bohrium.comnih.gov

Furthermore, quinolylalanine-containing peptides are being designed to modulate protein-protein interactions, which are implicated in a variety of diseases. For example, these peptides could be used to disrupt the formation of amyloid-beta plaques in Alzheimer's disease or to inhibit the interaction between key proteins in signaling pathways involved in cancer. smolecule.com

In diagnostics, the fluorescent properties of the quinoline ring can be harnessed for the development of novel imaging agents. mdpi.com By attaching quinolylalanine to a targeting moiety, such as a peptide or antibody, it is possible to create probes that selectively accumulate in diseased tissues, allowing for their visualization by fluorescence imaging. These "theranostic" agents, which combine both diagnostic and therapeutic functions, represent a new frontier in personalized medicine. mdpi.commdpi.comcsic.es

The table below summarizes some of the emerging applications of quinolylalanine-containing compounds:

Application AreaSpecific ExamplePotential Benefit
Therapeutics Peptide-drug conjugates for targeted cancer therapyIncreased efficacy and reduced toxicity of anticancer drugs. smolecule.com
Modulation of protein-protein interactions in neurodegenerative diseasesInhibition of amyloid plaque formation. smolecule.com
Metal-based coordination compoundsNovel anticancer agents with unique mechanisms of action. bohrium.comnih.gov
Diagnostics Fluorescent probes for in vivo imagingEarly detection and monitoring of disease progression. mdpi.com
Theranostic agentsCombination of diagnostic and therapeutic capabilities in a single molecule. mdpi.commdpi.com

Q & A

Q. What are the critical steps and reagents for synthesizing Fmoc-β-(2-quinolyl)-Ala-OH?

The synthesis involves two key steps: (1) Fmoc protection of the alanine amino group using Fmoc-Cl and a base (e.g., sodium carbonate) to prevent unwanted side reactions during peptide elongation. (2) Quinoline moiety introduction via coupling reactions, typically employing activating agents like HOBt/DIC or carbodiimides. Post-synthesis, HPLC purification (>99% purity) is essential to remove byproducts .

Q. How is Fmoc-β-(2-quinolyl)-Ala-OH purified, and what analytical methods validate its purity?

Purification is achieved using reverse-phase HPLC with acetonitrile/water gradients. Analytical validation includes:

  • HPLC : To confirm purity (>99%) and retention time consistency.
  • Mass spectrometry (MS) : For molecular weight verification (438.47 g/mol).
  • NMR : To confirm stereochemistry and structural integrity, particularly the quinoline and Fmoc group positions .

Q. What role does the quinoline moiety play in peptide synthesis applications?

The quinoline group enhances fluorescence properties , enabling real-time tracking of peptide interactions (e.g., protein binding or enzymatic activity). It also improves membrane permeability in peptide-based drugs, aiding cellular uptake studies .

Q. What safety precautions are required when handling Fmoc-β-(2-quinolyl)-Ala-OH?

  • Use PPE: Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust or vapors.
  • Avoid environmental release due to incomplete ecotoxicity data .

Q. What are the optimal storage conditions for this compound?

Store desiccated at -20°C in amber vials to prevent Fmoc group degradation. Solutions in DMF or DMSO should be aliquoted to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can coupling efficiency be optimized during solid-phase peptide synthesis (SPPS) with this compound?

  • Activation strategy : Use HATU or PyBOP with DIEA for sterically hindered residues.
  • Double coupling : Repeat coupling steps for residues prone to incomplete reactions.
  • Microwave-assisted synthesis : Reduces reaction time and improves yield .

Q. What strategies mitigate steric hindrance caused by the quinoline group during peptide elongation?

  • Orthogonal protecting groups : Use Alloc or ivDde for side-chain protection to minimize steric clashes.
  • Pseudoproline dipeptides : Incorporate these to reduce aggregation and improve chain assembly .

Q. How is the fluorescence of the quinoline moiety utilized in protein interaction studies?

The quinoline group serves as a fluorescent probe in:

  • FRET assays : To monitor conformational changes in target proteins.
  • Binding kinetics : Fluorescence quenching or enhancement upon ligand-protein interaction is quantified via stopped-flow spectroscopy .

Q. What methodologies assess this compound's interaction with enzymes like kinases or proteases?

  • Surface plasmon resonance (SPR) : Measures real-time binding affinity (KD values).
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
  • Kinetic assays : Determine inhibition constants (Ki) using fluorogenic substrates .

Q. How should researchers address contradictions in bioactivity data between Fmoc-β-(2-quinolyl)-Ala-OH and its analogs?

Potential causes include:

  • Stereochemical differences : Compare D- vs. L-isomers (e.g., Fmoc-β-(2-quinolyl)-D-Ala-OH) using circular dichroism (CD) .
  • Purity variability : Re-analyze batches via HPLC and MS to rule out impurities.
  • Solubility effects : Adjust solvent systems (e.g., DMSO/water ratios) to ensure consistent compound dispersion .

Methodological Considerations Table

ParameterRecommendationReference
Coupling Reagents HATU/DIEA for steric hindrance
Purification RP-HPLC (C18 column, 0.1% TFA)
Fluorescence Assays λexem = 340/450 nm
Storage -20°C, desiccated, dark

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.